molecular formula C7H10F3NO2 B2759790 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide CAS No. 1864724-99-1

2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide

Cat. No.: B2759790
CAS No.: 1864724-99-1
M. Wt: 197.157
InChI Key: BEQSKKYOZUIGIP-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide is a fluorinated organic compound with the molecular formula C7H10F3NO2 It is characterized by the presence of a trifluoromethyl group and a hydroxycyclopentyl moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide typically involves the reaction of 2-hydroxycyclopentanone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

  • Temperature: 0-25°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, temperature25-50°C, solventwater or acetone.

    Reduction: Lithium aluminum hydride, temperature0-25°C, solventether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, temperature0-50°C, solventdichloromethane or ethanol.

Major Products

    Oxidation: 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide

    Reduction: 2,2,2-trifluoro-N-(2-aminocyclopentyl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy group may form hydrogen bonds with target proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide
  • 2,2,2-trifluoro-N-(2-hydroxycyclobutyl)acetamide
  • 2,2,2-trifluoro-N-(2-hydroxycyclopropyl)acetamide

Uniqueness

2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the hydroxycyclopentyl moiety provides additional sites for chemical modification. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(4)12/h4-5,12H,1-3H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQSKKYOZUIGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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